1-cyclopentyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole-4-sulfonyl chloride
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Overview
Description
1-cyclopentyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole-4-sulfonyl chloride is a chemical compound with the molecular formula C12H16ClF3N2O3S It is a sulfonyl chloride derivative of pyrazole, featuring a cyclopentyl group and a trifluoropropoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopentyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole-4-sulfonyl chloride typically involves multiple steps:
Formation of the pyrazole ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a suitable diketone or β-keto ester.
Introduction of the cyclopentyl group: The cyclopentyl group can be introduced via alkylation using cyclopentyl halides under basic conditions.
Attachment of the trifluoropropoxy group: This step involves the reaction of the pyrazole derivative with 3,3,3-trifluoropropyl bromide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on cost-effectiveness, scalability, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-cyclopentyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonate thioesters, respectively.
Oxidation and reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, alcohols, and thiols, typically under basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Water or aqueous base.
Major Products
Sulfonamides: Formed from the reaction with amines.
Sulfonate esters: Formed from the reaction with alcohols.
Sulfonate thioesters: Formed from the reaction with thiols.
Sulfonic acid: Formed from hydrolysis.
Scientific Research Applications
1-cyclopentyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole-4-sulfonyl chloride has several scientific research applications:
Organic synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal chemistry:
Biological studies: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Industrial applications: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-cyclopentyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole-4-sulfonyl chloride depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist, interacting with specific molecular targets and pathways. The sulfonyl chloride group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity or modulation of receptor function.
Comparison with Similar Compounds
Similar Compounds
1-cyclopentyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole-4-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl chloride group.
1-cyclopentyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole-4-sulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfonyl chloride group.
1-cyclopentyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole-4-sulfonate ester: Similar structure but with a sulfonate ester group instead of a sulfonyl chloride group.
Uniqueness
1-cyclopentyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole-4-sulfonyl chloride is unique due to its combination of a cyclopentyl group, a trifluoropropoxy substituent, and a reactive sulfonyl chloride group. This combination imparts specific chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
1-cyclopentyl-3-(3,3,3-trifluoropropoxymethyl)pyrazole-4-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClF3N2O3S/c13-22(19,20)11-7-18(9-3-1-2-4-9)17-10(11)8-21-6-5-12(14,15)16/h7,9H,1-6,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFLXTEGCQPQYHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=C(C(=N2)COCCC(F)(F)F)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClF3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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